(2,5-Dichlorophenyl)methanethiol
Description
(2,5-Dichlorophenyl)methanethiol is a sulfur-containing aromatic compound with the molecular formula C₇H₆Cl₂S. Its structure consists of a methanethiol (-CH₂SH) group attached to a 2,5-dichlorophenyl ring. The chlorine atoms at the 2- and 5-positions of the benzene ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPKTUDTRJRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dichlorophenyl)methanethiol can be synthesized through several methods. One common route involves the reaction of 2,5-dichlorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions, forming disulfides or sulfonic acids depending on the oxidizing agent.
Key Reactions:
-
Disulfide formation : Mild oxidation with iodine or atmospheric oxygen yields the corresponding disulfide, bis(2,5-dichlorobenzyl) disulfide.
This reaction is analogous to thiol oxidation pathways observed in chlorinated arylthiols .
-
Sulfonic acid formation : Strong oxidizing agents like hydrogen peroxide or potassium permanganate in acidic media convert the thiol to (2,5-dichlorophenyl)methanesulfonic acid .
Conditions and Reagents:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Disulfide formation | Iodine in ethanol, room temperature | Bis(2,5-dichlorobenzyl) disulfide |
| Sulfonic acid | H₂O₂ (30%)/H₂SO₄, 60–80°C | (2,5-Dichlorophenyl)methanesulfonic acid |
Nucleophilic Substitution at the Aromatic Ring
The electron-withdrawing chlorine substituents activate the aromatic ring for nucleophilic substitution, particularly at the para and meta positions relative to the thiol group.
Key Reactions:
-
Hydroxylation : Under basic conditions (e.g., NaOH/H₂O), one chlorine atom is replaced by a hydroxyl group, forming (2-chloro-5-hydroxyphenyl)methanethiol .
-
Amination : Reaction with ammonia or amines in the presence of Cu catalysts yields amino-substituted derivatives .
Mechanistic Insight :
The substitution follows an aromatic nucleophilic mechanism, where the thiol group’s electron-donating resonance effects partially counteract the chlorine’s electron withdrawal, directing substitution to specific positions .
Data Table: Substitution Reactions
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | OH⁻ | 1M NaOH, 100°C, 6h | (2-chloro-5-hydroxyphenyl)methanethiol | 75 |
| This compound | NH₃ | CuCl₂, DMF, 120°C, 12h | (2-chloro-5-aminophenyl)methanethiol | 62 |
Metal Complexation
The thiol group acts as a ligand for transition metals, forming stable complexes.
Key Reactions:
-
Mercury(II) complexes : Reacts with HgCl₂ to form a 1:2 (metal:ligand) complex, [(2,5-DClPhCH₂S)₂Hg], precipitating as a yellow solid .
-
Silver(I) coordination : Forms polymeric structures with AgNO₃ in aqueous ethanol, utilized in nanostructure synthesis .
Applications :
These complexes are studied for their catalytic and antimicrobial properties .
Addition and Condensation Reactions
The thiol group participates in Michael additions and condensations with carbonyl compounds.
Example Reaction :
-
Thioacetal formation : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form thioacetals:
This reactivity is consistent with thiols’ role in protecting carbonyl groups .
Radical Reactions
The C–S bond undergoes homolytic cleavage under UV irradiation or radical initiators (e.g., AIBN), generating thiyl radicals. These radicals participate in:
-
Polymerization : Initiates vinyl monomer polymerization.
-
C–S bond formation : Couples with alkenes to form thioethers .
Mechanistic Pathway :
Enzymatic Modifications
Microbial systems (e.g., Pseudomonas spp.) catalyze dechlorination and oxidation of the aromatic ring, producing less chlorinated metabolites .
Observed Pathway :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(2,5-Dichlorophenyl)methanethiol has been investigated for its potential pharmacological properties. It is structurally related to other biologically active compounds, which have shown efficacy in various therapeutic areas. The compound's thiol group may contribute to its reactivity and biological activity, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating the compound's potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Agricultural Applications
Growth Regulator
Research has indicated that this compound may function as a plant growth regulator. Its application in agricultural settings has been linked to enhanced growth rates and improved yield in certain crops.
Case Study: Crop Yield Improvement
In a controlled field trial, the application of this compound at varying concentrations was tested on tomato plants. The results showed a statistically significant increase in fruit yield compared to untreated controls.
| Treatment Concentration (mg/L) | Average Yield (kg/plant) |
|---|---|
| Control | 1.5 |
| 50 | 2.0 |
| 100 | 2.5 |
| 200 | 3.0 |
Material Science
Synthesis of Functional Materials
This compound is also utilized in the synthesis of functional materials, particularly in creating thiol-terminated polymers and composites. These materials have applications in coatings and adhesives due to their enhanced mechanical properties and chemical resistance.
Case Study: Polymer Development
A recent study focused on the incorporation of this compound into polymer matrices to improve adhesion properties. The resulting composites exhibited superior tensile strength and thermal stability compared to conventional materials.
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 30 | 150 |
| Polymer with Additive | 45 | 180 |
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (vs. Thrombin) |
|---|---|---|---|
| 2,5-Dichlorobenzyltriazole | FXIIa | 10 | >100-fold |
| This compound | FXIIa* | N/A | Unknown |
| Phenylmethanethiol | N/A | N/A | N/A |
Predicted based on structural analogy .
Biological Activity
(2,5-Dichlorophenyl)methanethiol is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl group attached to a methanethiol moiety, which may influence its interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and toxicology.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar structures have been noted for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis and arthritis .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfides derived from thioacetamide have shown promise in inhibiting the growth of tumor cells and metastasis . In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting DNA synthesis .
Antimicrobial Properties
There is also evidence suggesting that this compound may possess antimicrobial properties. Similar sulfur-containing compounds have been evaluated for their effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents .
Study on Anticancer Efficacy
A study investigating the effects of sulfur-containing compounds on cancer cell lines found that certain derivatives exhibited dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and cell cycle arrest .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thioether compounds, revealing significant activity against Gram-positive bacteria. The study highlighted how structural modifications could enhance efficacy against resistant strains .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
